Lipophilicity (LogP) Comparison for Membrane Permeability Assessment
N-(2,5-dimethylphenyl)-4-hydroxybenzamide exhibits a lower predicted lipophilicity compared to its 4-(hydroxymethyl) analog, indicating differences in membrane permeability and solubility. This distinction is critical for researchers optimizing lead compounds for cellular assays or in vivo studies [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide (CAS 561008-59-1): XLogP3 = 4.1 |
| Quantified Difference | Δ XLogP3 = 1.3 (Target compound is less lipophilic) |
| Conditions | Computed property value by XLogP3 algorithm, PubChem release 2025.09.15 |
Why This Matters
Lower lipophilicity suggests better aqueous solubility, which can be advantageous for in vitro assay development and may reduce non-specific protein binding.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 657786, N-(2,5-dimethylphenyl)-4-hydroxybenzamide. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2766226, N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide. View Source
